molecular formula C10H14O2 B14705446 1-Acetylspiro[2.5]octan-4-one CAS No. 22228-22-4

1-Acetylspiro[2.5]octan-4-one

Cat. No.: B14705446
CAS No.: 22228-22-4
M. Wt: 166.22 g/mol
InChI Key: OYAAWIZXJBJMCR-UHFFFAOYSA-N
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Description

1-Acetylspiro[25]octan-4-one is a unique organic compound characterized by its spirocyclic structure The spiro[25]octane framework consists of a bicyclic system where two rings share a single atom, creating a distinctive three-dimensional shape

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylspiro[2.5]octan-4-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of a ketone with a suitable cyclizing agent can yield the desired spirocyclic structure. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylspiro[2.5]octan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions, leading to the formation of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Acetylspiro[2.5]octan-4-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Acetylspiro[2.5]octan-4-one involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

    1-Oxaspiro[2.5]octan-4-one: Shares a similar spirocyclic structure but differs in functional groups.

    2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: Another spirocyclic compound with different substituents.

Uniqueness: 1-Acetylspiro[2.5]octan-4-one is unique due to its specific acetyl group, which imparts distinct chemical properties and reactivity compared to other spirocyclic compounds. This uniqueness makes it valuable in targeted synthetic applications and research.

Properties

CAS No.

22228-22-4

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-acetylspiro[2.5]octan-8-one

InChI

InChI=1S/C10H14O2/c1-7(11)8-6-10(8)5-3-2-4-9(10)12/h8H,2-6H2,1H3

InChI Key

OYAAWIZXJBJMCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC12CCCCC2=O

Origin of Product

United States

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